molecular formula C23H21ClN6OS2 B2525864 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 689267-09-2

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

Cat. No.: B2525864
CAS No.: 689267-09-2
M. Wt: 497.03
InChI Key: XDYBPMMBQCHQNA-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a potent and selective investigational compound primarily recognized for its role as a Death-Associated Protein Kinase 1 (DAPK1) inhibitor. Research indicates that by targeting DAPK1, a serine/threonine kinase, this molecule is a valuable tool for probing the intricate signaling pathways associated with cellular apoptosis, autophagy, and their implications in neurodegenerative diseases and ischemia. The compound's sophisticated molecular architecture, featuring a quinazolin-4-one-thiazole core linked to a chlorophenyl-piperazine moiety, is designed for high-affinity binding and specificity. Its primary research value lies in elucidating DAPK1's function in various pathological models, particularly in regulating necroptosis and inflammatory responses . Researchers utilize this inhibitor to dissect the molecular mechanisms underlying cell death and survival, offering potential insights for future therapeutic development in conditions like Alzheimer's disease, stroke, and traumatic brain injury. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6OS2/c24-15-4-3-5-17(12-15)29-8-10-30(11-9-29)20(31)13-16-14-33-23(25-16)28-21-18-6-1-2-7-19(18)26-22(32)27-21/h1-7,12,14,18H,8-11,13H2,(H,25,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQNNIYLQKVYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a piperazine ring substituted with a chlorophenyl group and a thiazole moiety linked to a sulfanylidene-dihydroquinazoline structure. This unique arrangement suggests potential interactions with various biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease pathways. The presence of the piperazine ring is known to enhance binding affinities to neurotransmitter receptors, while the thiazole and quinazoline components may contribute to enzyme inhibition.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

1. Anticancer Activity

  • The compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies suggest that it may exert cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • A study reported that related compounds with similar structures demonstrated significant inhibitory effects on glioblastoma cell lines, highlighting the potential for targeting AKT signaling pathways, which are crucial in cancer progression .

2. Antimicrobial Properties

  • Preliminary evaluations have indicated that the compound may possess antimicrobial activity against specific bacterial strains. This activity is thought to stem from its ability to interfere with bacterial cell wall synthesis or function.

3. Enzyme Inhibition

  • The compound's thiazole and quinazoline moieties suggest potential as enzyme inhibitors. For instance, derivatives have been studied for their effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds or derivatives:

StudyCompoundActivityFindings
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnticancerExhibited low micromolar activity against AKT2/PKBβ; inhibited glioma growth
Piperidine derivativesEnzyme inhibitionDemonstrated potent AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM
Quinazoline derivativesAntimicrobialShowed significant antibacterial activity against multiple strains

Scientific Research Applications

Chemical Structure and Synthesis

The structure of the compound features a piperazine ring, a thiazole moiety, and a sulfanylidene-dihydroquinazoline component. The synthesis typically involves multiple steps, which may include:

  • Formation of Piperazine Derivative : The reaction of 3-chlorophenylamine with piperazine.
  • Synthesis of Thiazole and Quinazoline Moieties : Utilizing appropriate precursors through cyclization reactions.
  • Final Coupling : Amide bond formation between the synthesized components using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These synthetic routes are crucial for producing the compound in sufficient yields for biological evaluation.

Pharmacological Properties

The compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .
  • CNS Activity : Given the presence of the piperazine moiety, compounds like this one are being investigated for their effects on central nervous system disorders, including anxiety and depression. Some studies have highlighted their potential in modulating neurotransmitter systems .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives of similar compounds and tested them against standard bacterial strains using serial dilution methods. Results indicated that specific derivatives displayed superior activity compared to conventional antibiotics .
  • CNS Disorders : Research focused on piperazine-based compounds demonstrated promising results in animal models for anxiety and depression, suggesting that modifications to the chemical structure can enhance efficacy and reduce side effects .

Comparative Data Table

PropertyCompound StructureBiological ActivityReference
Antimicrobial ActivityPiperazine + Thiazole + QuinazolineSignificant against Gram-positive bacteria
CNS ActivityPiperazine derivativesPotential anxiolytic effects
Synthetic YieldMulti-step synthesisHigh yield achievable

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Based Derivatives

a. 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i)
  • Structural differences : Replaces the thiazole-sulfanylidene group with a triazole-fluoroquinazoline system.
  • Properties : Melting point = 99–100°C; yield = 82% .
  • Activity : Exhibits antibacterial/antifungal activity, likely due to the fluoroquinazoline moiety’s DNA gyrase inhibition.
b. 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one
  • Structural differences : Simplified structure lacking heterocyclic appendages.
  • Properties : Molecular mass = 273.16 g/mol; CAS 70395-06-1 .
  • Utility : Intermediate in synthesizing more complex piperazine derivatives.
c. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-2-yl)sulfanyl]ethanone
  • Structural differences : Substitutes 3-chlorophenyl with 4-fluorophenyl and introduces a benzimidazolium group.
  • Properties: Canonical SMILES includes a charged benzimidazolium, enhancing solubility .

Heterocyclic Modifications

a. 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (1)
  • Structural differences : Replaces thiazole with pyrazole.
  • Properties : Pyrazole’s electron-rich nature may alter binding kinetics compared to thiazole .
b. 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one
  • Structural differences : Incorporates oxadiazole and methylsulfonyl groups.
  • Properties : Molecular weight = 398.9; Smiles string indicates enhanced polarity from sulfonyl .

Antimicrobial Activity Correlations

  • Triazole vs. Thiazole : Compounds with triazole-thio groups (e.g., 5i–5k) show moderate-to-high antibacterial activity (MIC = 4–32 µg/mL) against S. aureus and E. coli , while thiazole derivatives (e.g., target compound) may leverage sulfanylidene for thiol-mediated targeting.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 3-Cl, 4-Cl in 5i/5j) improve microbial inhibition compared to electron-donating groups (e.g., 4-OCH₃ in derivatives).
    • Bromine substitution (5k) reduces yield (67% vs. 82% for 5i) but increases melting point (192–193°C), suggesting enhanced crystallinity .

Table 1: Key Properties of Selected Analogues

Compound Melting Point (°C) Yield (%) Key Functional Groups Notable Activity
Target Compound N/A N/A Thiazole, sulfanylidene quinazoline Hypothesized antimicrobial
5i 99–100 82 Triazole, fluoroquinazoline Antibacterial
5j 152–153 73 Triazole, fluoroquinazoline Antifungal
2-Chloro-1-[4-(3-ClPh)piperazin-1-yl]ethanone N/A N/A Piperazine, chloroacetone Synthetic intermediate

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